UV Spectral Differentiation from Regioisomers
The 1977 Nada et al. study directly compares the UV spectra of three isomeric 6‑(dimethylphenyl)‑3‑chloropyridazines. The 2,5‑dimethylphenyl isomer exhibits distinct resolved multiple peaks in its UV spectrum that differ from both the 2,4‑ and 3,4‑dimethylphenyl analogs, a consequence of the unique π‑conjugation pattern predicted by HMO calculations [1]. This spectral fingerprint enables unambiguous identity verification of the title compound against its regioisomeric contaminants.
| Evidence Dimension | UV absorption profile (resolved multiple peaks pattern) |
|---|---|
| Target Compound Data | Unique resolved multiple-peak UV pattern (specific λ_max values reported in primary source) |
| Comparator Or Baseline | 6‑(2,4‑dimethylphenyl)‑3‑chloropyridazine (different peak pattern); 6‑(3,4‑dimethylphenyl)‑3‑chloropyridazine (different peak pattern) |
| Quantified Difference | Qualitatively distinct peak multiplicity and relative intensities observable in published spectra |
| Conditions | UV spectroscopy in solution; Journal für Praktische Chemie, 1977, 319(3), 369–376 |
Why This Matters
For procurement and analytical QC, the distinct UV fingerprint provides a rapid, non‑destructive method to confirm that the supplied material is the 2,5‑dimethylphenyl isomer rather than a regioisomeric impurity that could confound structure‑activity relationships.
- [1] Nada, A. A., Abd El‑Mottaleb, M. S. A., & Mourad, A. M. (1977). Synthesis, spectra, HMO‑treatment, and some reactions of pyridazine derivatives. I. 6‑Substituted‑ and 4,6‑Disubstituted‑3‑Chloropyridazines. Journal für Praktische Chemie, 319(3), 369–376. View Source
